(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a benzyl group, a nitrobenzylthio group, and a hydroxymethyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets . For instance, some benzimidazole derivatives have shown inhibitory effects against xanthine oxidase .
Mode of Action
Benzimidazole derivatives are known to behave similarly to purines, stimulating various biological reactions . They can interact with their targets, leading to changes in the biological activity of the target.
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their presence in a variety of bioactive substances, including antihypertensives, anti-inflammatories, antivirals, analgesics, anticancer, proton pump inhibitors, anticonvulsants, antifungals, anticoagulants, antihistaminics, antiparasitics, and antiulcers .
Result of Action
Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities, including antiulcer, analgesic, and anthelmintic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Thioether Formation: The nitrobenzylthio group can be introduced by reacting the imidazole derivative with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Benzyl chloride, 4-nitrobenzyl chloride, sodium hydride, and other nucleophiles.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2-((4-chloro-2-nitrophenyl)thio)-1H-imidazole
- 2-(4-nitrobenzyl)-1H-benzimidazole derivatives
Uniqueness
(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-12-17-10-19-18(20(17)11-14-4-2-1-3-5-14)25-13-15-6-8-16(9-7-15)21(23)24/h1-10,22H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGZYRVHBMYSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.